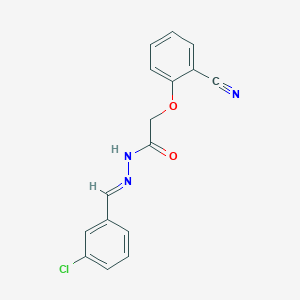

![molecular formula C14H24N6O2 B5506809 1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that exhibit a wide range of biological activities due to their complex molecular structure. It is closely related to pyrimido[4,5-d]pyrimidine derivatives, which have been extensively studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves regioselective amination processes, where liquid ammonia and an oxidizing agent (e.g., KMnO4 or Ag(C5H5N)2MnO4) are used to introduce amino groups selectively into the pyrimidine ring. Such processes yield derivatives with specific substitutions that significantly impact the compound's properties and potential applications (Gulevskaya et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidine derivatives can be complex, with planarity and perpendicular orientations between different rings in the molecules. These structural aspects are crucial for the compound's interaction with biological targets and its overall bioactivity. For instance, studies on tetrahydropyrimidine-2,4-dione molecules have revealed specific planar configurations and hydrogen bonding patterns, contributing to the compound's stability and reactivity (El‐Brollosy et al., 2012).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including interaction with secondary amines in the presence of oxidants to produce novel pyrrole-ring annulated products. These reactions are crucial for modifying the compound's chemical structure and enhancing its biological activity (Gulevskaya et al., 2001).

Physical Properties Analysis

While specific details on the physical properties of this compound were not directly available, closely related pyrimido[4,5-d]pyrimidine derivatives exhibit unique physical characteristics due to their molecular structure. These properties, including solubility, melting point, and crystalline structure, are essential for determining the compound's applicability in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophilic substitution reactions, and redox potential, are influenced by the compound's molecular structure. For example, certain pyrimido[4,5-d]pyrimidine derivatives show specific patterns of electrophilic substitution and nucleophilic attack, highlighting the influence of their structural features on chemical behavior (Tsupak et al., 1994).

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes and Compound Applications

Chemical Synthesis : The research on diethylamine and triethylamine explores their roles as sources for the two-carbon component in reverse azadiene synthesis, involving compounds with similar structural features to the specified chemical. This process emphasizes the significance of such compounds in synthesizing complex heterocyclic structures, potentially applicable to the chemical of interest (Shorshnev et al., 1990).

Antimicrobial Activity : A study on the synthesis and antimicrobial activity of novel uracil derivatives reveals the potential of such compounds in addressing bacterial infections. This insight suggests the specified chemical might also possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens (Al-Turkistani et al., 2011).

Antiviral and Anticancer Applications : The creation of derivatives with antiviral activities against Hepatitis A virus and Herpes simplex virus type-1, as well as antiproliferative effects against human cancer cell lines, underscores the therapeutic potential of structurally related compounds. These studies highlight the importance of further exploring the specified compound for similar biological activities (El-Etrawy & Abdel-Rahman, 2010); (Mallesha et al., 2012).

Advanced Material Synthesis : The development of novel pyridine-pyrimidines catalyzed by ionic liquids demonstrates the versatility of pyrimidine derivatives in synthesizing materials with potential optical and electronic applications. This research suggests avenues for utilizing the specified compound in material science, especially in the creation of new molecular structures with unique properties (Rahmani et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethyl-6-(2-piperazin-1-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O2/c1-17-12-11(13(21)18(2)14(17)22)9-20(10-16-12)8-7-19-5-3-15-4-6-19/h15-16H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERKQRIVWKEKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CN(CN2)CCN3CCNCC3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-(2-piperazinoethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)